molecular formula C21H25FN4O3S2 B4581833 4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4581833
M. Wt: 464.6 g/mol
InChI Key: SOCADZVWXMWQSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including cyclization, substitution, and treatment with various reagents to introduce the desired functional groups. For instance, Babu et al. (2015) described the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives through cyclization, followed by treatment with piperazine and various substituted arylisocyanates and arylisothiocyanates to obtain similar compounds (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic techniques such as LC-MS, NMR (1H, 13C), IR, and mass spectra, alongside elemental analysis to confirm the chemical structure of synthesized compounds. For example, the structure of related compounds was confirmed using these techniques, providing insights into the molecular arrangement and connectivity of atoms within the molecule (Babu, Srinivasulu, & Kotakadi, 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their interactions with various reagents and conditions. The synthesis process itself showcases the chemical reactions the compound undergoes, such as cyclization and the interaction with isocyanates and isothiocyanates to form carboxamide or carbothioamide derivatives, indicating the compound's functional group transformations and chemical behavior (Babu, Srinivasulu, & Kotakadi, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure can be determined experimentally. While specific data on 4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is not provided, related compounds have been characterized to understand their crystallinity, solubility in various solvents, and thermal stability, contributing to the understanding of how such compounds behave under different physical conditions.

Chemical Properties Analysis

The chemical properties include reactivity with other chemicals, stability under various conditions, and the potential for undergoing specific chemical transformations. The synthesis and structural elucidation of related compounds, as discussed by Babu et al. (2015), provide insights into the reactive sites of the molecule and its susceptibility to further chemical modifications (Babu, Srinivasulu, & Kotakadi, 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3S2/c22-17-1-5-19(6-2-17)24-9-11-25(12-10-24)21(30)23-18-3-7-20(8-4-18)31(27,28)26-13-15-29-16-14-26/h1-8H,9-16H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCADZVWXMWQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

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